molecular formula C20H21NO4 B267260 N-(3-acetylphenyl)-4-(tetrahydro-2-furanylmethoxy)benzamide

N-(3-acetylphenyl)-4-(tetrahydro-2-furanylmethoxy)benzamide

Katalognummer B267260
Molekulargewicht: 339.4 g/mol
InChI-Schlüssel: OXRCJNIVKDRIFN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-acetylphenyl)-4-(tetrahydro-2-furanylmethoxy)benzamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key component of the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).

Wirkmechanismus

N-(3-acetylphenyl)-4-(tetrahydro-2-furanylmethoxy)benzamide binds to the active site of BTK and inhibits its kinase activity. BTK is a key regulator of B-cell receptor signaling, which is essential for B-cell survival and proliferation. Inhibition of BTK by N-(3-acetylphenyl)-4-(tetrahydro-2-furanylmethoxy)benzamide leads to downstream effects on several signaling pathways, including the PI3K/AKT and NF-κB pathways, which are important for B-cell survival and proliferation.
Biochemical and physiological effects:
N-(3-acetylphenyl)-4-(tetrahydro-2-furanylmethoxy)benzamide has been shown to inhibit BTK activity and downstream signaling pathways in B-cells, leading to decreased cell viability and proliferation. In addition, N-(3-acetylphenyl)-4-(tetrahydro-2-furanylmethoxy)benzamide has been shown to induce apoptosis (programmed cell death) in B-cell lines and primary CLL cells. In preclinical models of CLL and NHL, N-(3-acetylphenyl)-4-(tetrahydro-2-furanylmethoxy)benzamide has been shown to inhibit tumor growth and prolong survival.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of N-(3-acetylphenyl)-4-(tetrahydro-2-furanylmethoxy)benzamide is its specificity for BTK, which minimizes off-target effects. In addition, N-(3-acetylphenyl)-4-(tetrahydro-2-furanylmethoxy)benzamide has shown promising results in preclinical models of B-cell malignancies, suggesting that it may be an effective treatment option for these diseases. However, one limitation of N-(3-acetylphenyl)-4-(tetrahydro-2-furanylmethoxy)benzamide is its limited bioavailability, which may limit its efficacy in vivo.

Zukünftige Richtungen

For research on N-(3-acetylphenyl)-4-(tetrahydro-2-furanylmethoxy)benzamide include further preclinical studies to evaluate its efficacy in combination with other therapies, such as chemotherapy and immunotherapy. In addition, clinical trials are needed to evaluate the safety and efficacy of N-(3-acetylphenyl)-4-(tetrahydro-2-furanylmethoxy)benzamide in patients with B-cell malignancies. Other potential future directions include the development of more potent and selective BTK inhibitors, as well as the identification of biomarkers that can predict response to BTK inhibition.

Synthesemethoden

The synthesis of N-(3-acetylphenyl)-4-(tetrahydro-2-furanylmethoxy)benzamide involves several steps, including the condensation of 3-acetylphenol with 4-hydroxybenzaldehyde to form a chalcone intermediate. The chalcone is then reacted with tetrahydrofuran-2-carbaldehyde to produce the final product, N-(3-acetylphenyl)-4-(tetrahydro-2-furanylmethoxy)benzamide. The synthesis of N-(3-acetylphenyl)-4-(tetrahydro-2-furanylmethoxy)benzamide has been described in detail in a patent application filed by Takeda Pharmaceutical Company Limited.

Wissenschaftliche Forschungsanwendungen

N-(3-acetylphenyl)-4-(tetrahydro-2-furanylmethoxy)benzamide has been extensively studied in preclinical models of B-cell malignancies, including CLL and NHL. In vitro studies have shown that N-(3-acetylphenyl)-4-(tetrahydro-2-furanylmethoxy)benzamide inhibits BTK activity and downstream signaling pathways, leading to decreased cell viability and proliferation in B-cell lines and primary CLL cells. In vivo studies have demonstrated that N-(3-acetylphenyl)-4-(tetrahydro-2-furanylmethoxy)benzamide inhibits tumor growth and prolongs survival in mouse models of CLL and NHL.

Eigenschaften

Produktname

N-(3-acetylphenyl)-4-(tetrahydro-2-furanylmethoxy)benzamide

Molekularformel

C20H21NO4

Molekulargewicht

339.4 g/mol

IUPAC-Name

N-(3-acetylphenyl)-4-(oxolan-2-ylmethoxy)benzamide

InChI

InChI=1S/C20H21NO4/c1-14(22)16-4-2-5-17(12-16)21-20(23)15-7-9-18(10-8-15)25-13-19-6-3-11-24-19/h2,4-5,7-10,12,19H,3,6,11,13H2,1H3,(H,21,23)

InChI-Schlüssel

OXRCJNIVKDRIFN-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)OCC3CCCO3

Kanonische SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)OCC3CCCO3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.